molecular formula C10H14N2O2S B5746836 1-(2,4-Dimethoxyphenyl)-3-methylthiourea

1-(2,4-Dimethoxyphenyl)-3-methylthiourea

Cat. No.: B5746836
M. Wt: 226.30 g/mol
InChI Key: AEAMTMOOCLHDSR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-methylthiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-methylthiourea typically involves the reaction of 2,4-dimethoxyaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The methoxy groups on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(2,4-Dimethoxyphenyl)-3-ethylthiourea
  • 1-(2,4-Dimethoxyphenyl)-3-propylthiourea

Comparison: 1-(2,4-Dimethoxyphenyl)-3-methylthiourea is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. Compared to its analogs with different alkyl groups, the methyl derivative may exhibit distinct biological activity and chemical behavior.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-11-10(15)12-8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAMTMOOCLHDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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